tert-Butyl phenyl carbonate
Overview
Description
Tert-Butyl phenyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mono Carbamate Protection
tert-Butyl phenyl carbonate has been utilized in the mono carbamate protection of aliphatic diamines. This process involves protection of amino groups, offering advantages in product purification and safety, and addresses issues of waste disposal in the synthesis of unsymmetrical diamines (Pittelkow, Lewinsky, & Christensen, 2007).
Precatalyst for Sulfenate Anions
This compound derivatives have been employed as traceless precatalysts for generating sulfenate anions, facilitating couplings of benzyl halides to trans-stilbenes. The unique feature of this application is the byproduct, which is a gas, allowing for higher purity in product isolation (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Catalysts for Carbon Dioxide Conversion
This compound plays a role in catalyst development for carbon dioxide conversion. It is used in chromium complexes for synthesizing cyclic carbonates from epoxides and carbon dioxide, showing high catalytic activity and selectivity under specific conditions (Kiriratnikom et al., 2021).
Free-Radical Reactions
It's involved in free-radical reactions where tert-butyl carbonates undergo addition to thiomaleic anhydride, leading to the formation of substituted thiosuccinic anhydrides and further conversion to lactones or lactams (Crich & Rahaman, 2009).
Synthesis of Amphiphilic Triphenylphosphine Analogs
In the synthesis of triphenylphosphine analogs, this compound derivatives are used. These compounds have shown significant catalytic activities in biphasic catalysis, offering a potential in various chemical processes (Caron et al., 2001).
Synthesis of tert-Butyl Aminocarbonate
tert-Butyl aminocarbonate, a novel compound for acylating amines, is synthesized using this compound. This showcases its role in creating new chemical entities with potential applications in organic synthesis (Harris & Wilson, 1983).
Copolymers and Drug Delivery
In polymer science, derivatives of this compound have been explored for creating environmentally benign CO2-based copolymers. These materials could be used in drug delivery systems due to their biocompatible properties (Tsai, Wang, & Darensbourg, 2016).
Corrosion Inhibition in Steel
This compound derivatives have been researched for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. This application is significant in materials science and engineering (Praveen et al., 2021).
Mechanism of Action
Target of Action
tert-Butyl phenyl carbonate is primarily used as a reagent for mono-Boc protection of α,ω-diamines . This means that its primary targets are α,ω-diamines, which are organic compounds containing two amine groups. The role of this compound is to protect these diamines during chemical reactions, preventing them from reacting with other substances.
Mode of Action
The compound interacts with its targets (α,ω-diamines) through a process known as Boc protection. In this process, the this compound molecule binds to the amine groups of the α,ω-diamines, forming a protective layer around them. This prevents the diamines from reacting with other substances in the reaction mixture .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of 2-nitroindoles . Nitroindoles are important intermediates in the synthesis of various pharmaceuticals and bioactive compounds.
Result of Action
The primary result of the action of this compound is the successful Boc protection of α,ω-diamines . This allows for the controlled synthesis of complex organic compounds, including 2-nitroindoles . The compound thus plays a crucial role in enabling the synthesis of various pharmaceuticals and bioactive compounds.
Safety and Hazards
Tert-Butyl phenyl carbonate’s vapors may irritate the eyes and respiratory tract, so direct contact should be avoided . During use, appropriate personal protective measures should be taken, such as wearing chemical protective eyewear and gloves . In storage and handling, it should be kept away from oxidizers, strong acids, and sources of ignition or high-temperature environments .
Future Directions
Properties
IUPAC Name |
tert-butyl phenyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVQHXKKOGTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216471 | |
Record name | tert-Butyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-89-0 | |
Record name | Carbonic acid, 1,1-dimethylethyl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl phenyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6627-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl phenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL PHENYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP3JXG8MSN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of tert-Butyl phenyl carbonate in organic synthesis?
A1: this compound is primarily used as a reagent for the selective protection of amino groups. It exhibits particular utility in the mono-carbamate protection of aliphatic diamines. [] This selective protection is valuable in multi-step synthesis, allowing for the controlled modification of one amino group while the other remains protected.
Q2: Are there any studies on the thermochemical properties of this compound?
A2: Yes, researchers have investigated the thermochemical properties of this compound using both experimental and computational methods. Combustion calorimetry was employed to determine the standard molar enthalpy of formation. [] The enthalpy of vaporization was determined by measuring the temperature dependence of vapor pressure using the transpiration method. [] These experimental values were found to be in good agreement with theoretical values calculated using the G3MP2 method. []
Q3: Has this compound been used in any studies involving transition metal catalysis?
A3: this compound has been utilized in studies investigating the mechanism of palladium-catalyzed oxidative carbonylation of phenol to diphenyl carbonate. [] Specifically, researchers examined the reactivity of a diaryloxy palladium complex, (TMEDA)Pd(OC6H4-p-t-Bu)2, with carbon monoxide under high pressure. [] The results provided insights into a possible reaction pathway for diphenyl carbonate formation involving the insertion of carbon monoxide into a palladium-oxygen bond of this compound. []
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